![molecular formula C20H20N6O3 B2820886 N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide CAS No. 1208524-09-7](/img/structure/B2820886.png)
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound that features a furan ring, a pyrazolo[3,4-d]pyrimidine core, and a methoxybenzamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation.
Biochemical Pathways
The inhibition of EGFR by the compound affects several biochemical pathways. Most notably, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, both of which are involved in cell proliferation and survival . By inhibiting EGFR, the compound prevents the activation of these pathways, thereby inhibiting cell proliferation and inducing apoptosis .
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s bioavailability, half-life, and other pharmacokinetic properties would need to be determined in pharmacokinetic studies.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis in cells that overexpress EGFR . This can lead to a decrease in the size of tumors that are driven by EGFR overexpression .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other drugs could affect the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions where the furan-2-ylmethyl group is introduced using reagents like furan-2-ylmethylamine.
Coupling with 2-methoxybenzamide: The final step involves coupling the intermediate with 2-methoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO−.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazolo[3,4-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives .
Scientific Research Applications
Medicinal Chemistry: It is being explored for its potential as an antibacterial and anticancer agent due to its ability to interact with specific biological targets.
Biological Studies: The compound can be used to study the mechanisms of action of furan and pyrazolo[3,4-d]pyrimidine derivatives in biological systems.
Industrial Applications: It may be used in the synthesis of other complex organic molecules due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and furan moiety but differ in their substituents.
Furan-2-carboxamide derivatives: These compounds have a furan ring and an amide group but lack the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide is unique due to its combination of a furan ring, a pyrazolo[3,4-d]pyrimidine core, and a methoxybenzamide moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-28-17-7-3-2-6-15(17)20(27)21-8-9-26-19-16(12-25-26)18(23-13-24-19)22-11-14-5-4-10-29-14/h2-7,10,12-13H,8-9,11H2,1H3,(H,21,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOWGFZTHWZONO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2820803.png)
![1-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2820804.png)
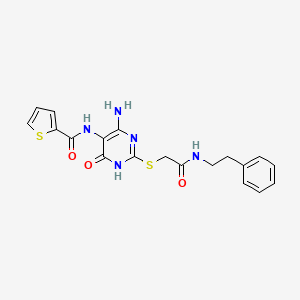
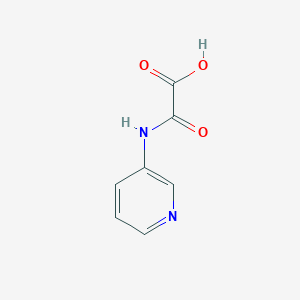
![N-[2-Methoxy-1-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2820810.png)
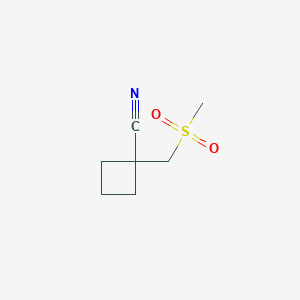
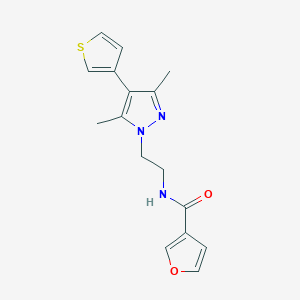
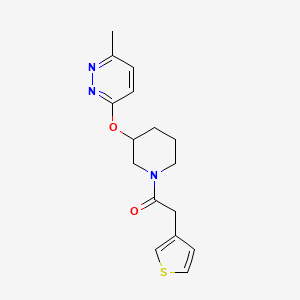
![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2820816.png)
![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2820820.png)
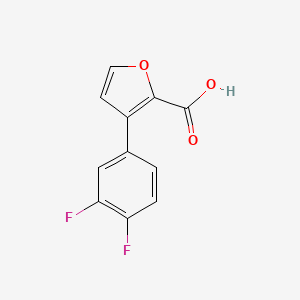
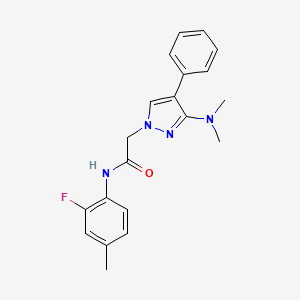
![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)
